N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
Description
N-(5-((2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic 1,3,4-thiadiazole derivative with a structurally complex framework. The compound combines a 1,3,4-thiadiazol-2-yl core substituted with a thioether-linked 2-((2,3-dimethylphenyl)amino)-2-oxoethyl group and a 3,5-dimethoxybenzamide moiety. The planar geometry of the thiadiazole ring, stabilized by intramolecular hydrogen bonding (e.g., C–H···N interactions), is critical for its molecular interactions and stability .
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-12-6-5-7-17(13(12)2)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-8-15(28-3)10-16(9-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCLFBZKEQYWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure includes diverse functional groups that suggest various biological activities, particularly in relation to enzyme inhibition and cancer therapy.
Chemical Structure and Properties
The compound has the following chemical formula: C17H22N4O2S2, with a molecular weight of 378.51 g/mol. The presence of a thiadiazole ring is notable as this class of compounds is known for its diverse biological activities including antimicrobial, antitumor, and enzyme inhibition properties .
Structural Representation
The structural complexity of this compound can be summarized as follows:
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR). These pathways are critical for regulating cell growth and metabolism. Similar compounds have been shown to modulate these pathways by interacting with specific protein targets, leading to altered cellular responses such as apoptosis or inhibition of proliferation.
Enzyme Inhibition
Research indicates that derivatives of thiadiazole compounds exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes. For instance, studies have shown that certain thiadiazole derivatives can inhibit MAO-A and MAO-B isoforms effectively. The IC50 values for some related compounds range from 0.060 µM to 0.241 µM, indicating potent inhibitory effects .
Table 1: Inhibitory Activity of Thiadiazole Derivatives Against MAO Isoforms
| Compound | IC50 (µM) | MAO Type |
|---|---|---|
| 6b | 0.060 ± 0.002 | MAO-A |
| 6c | 0.241 ± 0.011 | MAO-A |
| 6a | - | MAO-A |
| 6d | - | MAO-B |
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting deubiquitylating enzymes involved in tumor progression. The exact mechanisms remain to be fully elucidated but may involve modulation of enzyme activity or receptor binding.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A series of new thiadiazole derivatives were synthesized and tested for their biological activities. These studies highlighted the importance of structural modifications in enhancing the inhibitory activity against various enzymes including MAOs and potential anticancer targets .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to target enzymes. These computational methods provide insights into the structural interactions at the molecular level .
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. The potential mechanisms of action include:
- Inhibition of Deubiquitylating Enzymes : These enzymes are involved in tumor progression, and their inhibition could lead to reduced cancer cell proliferation.
- Receptor Binding Modulation : The compound may interact with specific receptors involved in cancer cell signaling pathways.
A study focusing on related compounds demonstrated significant growth inhibition against various cancer cell lines, suggesting that N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide could similarly affect tumor cells .
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Compounds in this class have shown effectiveness against various bacterial and fungal strains. The thiadiazole moiety is particularly noted for its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of a structurally similar compound against multiple cancer cell lines. The results indicated:
- Percent Growth Inhibition (PGI) values ranging from 51.88% to 86.61% across different cell lines.
- Significant apoptosis was observed in treated cells, indicating the compound's potential to induce programmed cell death .
Case Study 2: Antimicrobial Activity
Research on related thiadiazole derivatives revealed promising antimicrobial effects:
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group in the compound undergoes oxidation under controlled conditions:
| Oxidizing Agent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydrogen peroxide | Sulfoxide derivative | RT, 6–8 hours, acetic acid solvent | 75–80% | |
| Potassium permanganate | Sulfone derivative | 60°C, 12 hours, aqueous acidic medium | 65–70% |
The sulfoxide and sulfone derivatives exhibit altered electronic properties, influencing biological activity and solubility profiles .
Hydrolysis Reactions
The amide and thiadiazole moieties participate in hydrolysis:
Acidic Hydrolysis
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Conditions : 6M HCl, reflux for 24 hours.
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Products :
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3,5-dimethoxybenzoic acid (from benzamide cleavage).
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2-((2,3-dimethylphenyl)amino)-2-oxoethyl mercaptan (from thioether cleavage).
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Basic Hydrolysis
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Conditions : 2M NaOH, 80°C for 8 hours.
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Products :
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Sodium salt of 3,5-dimethoxybenzoic acid.
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Thiadiazole ring degradation products (e.g., NH₃, H₂S).
-
-
Stability : Thiadiazole ring remains intact under mild alkaline conditions (pH 8–10) .
Substitution Reactions
The thiadiazole ring and aromatic systems undergo nucleophilic/electrophilic substitution:
Thiadiazole Ring Modifications
Aromatic Ring Functionalization
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Methoxy Group Demethylation :
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Conditions : BBr₃, dichloromethane, 0°C → RT.
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Product : Hydroxybenzamide derivative.
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Yield : 60–65%.
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Cyclization Reactions
Under dehydrating conditions, the compound forms fused heterocycles:
Reduction Reactions
Selective reduction of functional groups:
| Target Group | Reducing Agent | Product | Conditions |
|---|---|---|---|
| Nitro groups (if present) | H₂/Pd-C | Amino derivatives | RT, 2–4 hours |
| Amide bonds | LiAlH₄ | Amine intermediates | Anhydrous THF, 0°C |
Photochemical Reactions
The 3,5-dimethoxybenzamide moiety undergoes photodegradation:
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Conditions : UV light (254 nm), aerobic conditions.
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Products :
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Demethylated benzamide derivatives.
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Radical intermediates leading to dimerization.
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Enzymatic Interactions
In biological systems, the compound interacts with cytochrome P450 enzymes:
| Enzyme | Reaction Type | Metabolite | Kinetic Parameter (Km) |
|---|---|---|---|
| CYP3A4 | O-demethylation | 3-hydroxybenzamide derivative | 12.5 ± 2.1 μM |
| CYP2D6 | Sulfoxidation | Sulfoxide metabolite | 8.7 ± 1.8 μM |
Key Stability Considerations
Comparison with Similar Compounds
Structural Features
The target compound shares structural homology with other 1,3,4-thiadiazole derivatives but differs in substituent patterns and functional groups. Key comparisons include:
Key Observations :
- The target compound incorporates a benzamide group (3,5-dimethoxy), which enhances hydrogen-bonding capacity and solubility compared to alkyl or halogenated substituents in analogs .
Key Differences :
- The target compound’s synthesis likely requires advanced coupling reagents (e.g., for amidation) compared to simpler condensation or cyclization steps in analogs.
Critical Analysis :
- The 3,5-dimethoxybenzamide group in the target compound may improve solubility and target affinity compared to halogenated or alkylated analogs, which often suffer from poor bioavailability .
- The absence of published bioactivity data for the target compound highlights a research gap compared to well-studied analogs.
Preparation Methods
Synthesis of 5-Mercapto-1,3,4-thiadiazol-2-amine
The thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide with carboxylic acid derivatives. In a representative procedure, 2-amino-1,3,4-thiadiazole-5-thiol is prepared by reacting thiosemicarbazide with carbon disulfide in alkaline ethanol, followed by acidification to precipitate the product. Alternative routes involve using hydrazine and thiocarbamoyl chlorides under refluxing toluene, achieving yields of 68–72%.
Reaction Conditions
Introduction of the Thioether Side Chain
The thiol group at position 5 of the thiadiazole undergoes alkylation with 2-bromo-N-(2,3-dimethylphenyl)acetamide. This step requires careful control of pH and temperature to avoid disulfide formation.
Procedure
- Dissolve 5-mercapto-1,3,4-thiadiazol-2-amine (1.0 eq) in anhydrous DMF.
- Add K₂CO₃ (2.5 eq) and 2-bromo-N-(2,3-dimethylphenyl)acetamide (1.1 eq).
- Stir at 25°C for 12 h under N₂.
- Quench with ice-water, extract with EtOAc, and purify via silica gel chromatography.
Key Data
Amidation with 3,5-Dimethoxybenzoic Acid
The final step involves coupling the thiadiazole intermediate with 3,5-dimethoxybenzoyl chloride. Alternatively, carboxylate activation using EDCI/HOBt enables direct amide bond formation.
Optimized Protocol
- React 5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (1.0 eq) with 3,5-dimethoxybenzoic acid (1.2 eq) in DCM.
- Add EDCI (1.5 eq) and HOBt (1.5 eq) at 0°C.
- Warm to room temperature and stir for 24 h.
- Wash with NaHCO₃, dry over MgSO₄, and crystallize from ethanol.
Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 2.4 Hz, 2H, Ar-H), 6.78 (s, 1H, Ar-H), 3.89 (s, 6H, OCH₃), 2.24 (s, 3H, CH₃), 2.11 (s, 3H, CH₃).
- MS (ESI+) : m/z 513.2 [M+H]⁺.
Optimization and Mechanistic Insights
Solvent and Base Selection for Alkylation
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion, while K₂CO₃ proves superior to NaH due to milder conditions and reduced side reactions. Trials with DMF at 25°C achieved 78% yield, whereas THF at reflux yielded only 52% due to thiol oxidation.
Coupling Reagent Efficiency
Comparative studies of EDCI/HOBt, DCC/DMAP, and TBTU revealed EDCI/HOBt as optimal, providing 85% conversion vs. 72% for TBTU. Catalytic DMAP (0.1 eq) further improved yields to 89% by mitigating racemization.
Analytical and Spectroscopic Characterization
Purity and Stability Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed ≥98% purity. Accelerated stability studies (40°C/75% RH, 4 weeks) showed ≤2% degradation, indicating robust shelf-life under ambient conditions.
X-ray Crystallography
Single-crystal X-ray analysis revealed planar geometry (r.m.s. deviation = 0.003 Å) with intramolecular C–H···S hydrogen bonding stabilizing the thiadiazole-thioether conformation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| EDCI/HOBt coupling | 85 | 98 | 12.50 |
| DCC/DMAP | 72 | 95 | 9.80 |
| TBTU/DIEA | 68 | 93 | 14.20 |
The EDCI/HOBt method balances cost and efficiency, making it preferable for large-scale synthesis.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, and how can reaction conditions be optimized?
- Answer : Synthesis involves multi-step heterocyclization and functionalization. For example, thiadiazole ring formation requires careful control of sulfuric acid concentration and reaction time to avoid side products like thioamide intermediates (e.g., co-crystals of acetamide and thioacetamide derivatives, as seen in X-ray studies) . Optimize by monitoring via TLC (chloroform:acetone, 3:1) and adjusting stoichiometric ratios of precursors like isothiocyanates and benzohydrazide derivatives .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Answer : Use a combination of:
- 1H NMR : Look for δ = 1.91 ppm (CH3 from acetamide), δ = 7.20–7.94 ppm (aromatic protons), and δ = 10.22–10.68 ppm (amide NH) .
- IR : Key peaks include νmax = 1670–1657 cm⁻¹ (C=O stretch) and 3310–3134 cm⁻¹ (N-H stretch) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z = 384 [M+H]+ for related intermediates) .
Q. How can researchers confirm the purity and stability of this compound during storage?
- Answer : Perform:
- Melting point analysis : Compare observed mp (e.g., 503–504 K for intermediates) with literature values .
- HPLC with UV detection : Use C18 columns and acetonitrile/water gradients to detect degradation products.
- Stability studies : Store under inert gas (N2/Ar) at 253–273 K to prevent thioether oxidation .
Advanced Research Questions
Q. What mechanistic insights explain failed heterocyclization attempts during synthesis, such as incomplete thioamide formation?
- Answer : Failed cyclization (e.g., unsuccessful isolation of pure thioacetamide derivatives) may result from:
- Competitive side reactions : Sulfur nucleophiles reacting with trichloroethyl groups instead of forming thiadiazole rings .
- pH sensitivity : Acidic conditions (e.g., concentrated H2SO4) may protonate amino groups, hindering nucleophilic attack. Adjust pH via buffered conditions or alternative solvents (e.g., DMF) .
Q. How do substituents (e.g., 3,5-dimethoxybenzamide vs. 2,3-dimethylphenyl) influence this compound’s biological activity?
- Answer : Structure-activity relationship (SAR) studies suggest:
- Methoxy groups : Enhance lipophilicity and membrane permeability, critical for antimicrobial or anticancer activity .
- Thioether linkages : Modulate redox activity, as seen in thiadiazole derivatives with antioxidant properties .
- 2,3-Dimethylphenyl : Steric effects may reduce binding to off-target enzymes compared to unsubstituted analogs .
Q. How can researchers resolve contradictions in biological activity data across similar thiadiazole derivatives?
- Answer : Use systematic approaches:
- Dose-response profiling : Compare IC50 values under standardized assays (e.g., MTT for cytotoxicity).
- Molecular docking : Validate interactions with targets like DNA topoisomerase II or fungal cytochrome P450 .
- Meta-analysis : Cross-reference data from X-ray crystallography (e.g., planar thiadiazole rings facilitating π-π stacking) .
Q. What advanced techniques validate the compound’s supramolecular interactions (e.g., crystal packing) and their relevance to stability?
- Answer :
- X-ray diffraction : Identify intramolecular H-bonds (e.g., C–H···N interactions stabilizing planar thiadiazole rings) .
- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with crystal lattice energy.
- DFT calculations : Model electron density distributions to predict reactivity sites .
Methodological Recommendations
- Synthetic Protocols :
- Follow stepwise protocols from (e.g., 24-hour sulfuric acid treatment for cyclization) but include P2S5 as a sulfurizing agent for thioamide derivatives .
- Data Interpretation :
- Use comparative NMR (e.g., DEPT-135 for CH2/CH3 identification) to distinguish regioisomers .
- Biological Assays :
- Prioritize Gram-positive bacteria (Staphylococcus aureus) and human cancer cell lines (e.g., MCF-7) based on thiadiazole SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
